molecular formula C14H14F3N7 B6997657 N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6997657
M. Wt: 337.30 g/mol
InChI Key: FGJZNXGTFZKCIY-UHFFFAOYSA-N
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Description

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an amine group The compound also contains two imidazole rings, each substituted with a methyl group

Properties

IUPAC Name

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N7/c1-23-7-5-18-11(23)10(12-19-6-8-24(12)2)22-13-20-4-3-9(21-13)14(15,16)17/h3-8,10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZNXGTFZKCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)NC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Imidazole Rings: The imidazole rings can be attached through a nucleophilic substitution reaction involving 1-methylimidazole and a suitable leaving group on the pyrimidine ring.

    Final Assembly: The final compound is obtained by reacting the intermediate with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[bis(1-methylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[bis(1-methylimidazol-2-yl)methyl]-4-chloropyrimidin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-[bis(1-methylimidazol-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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